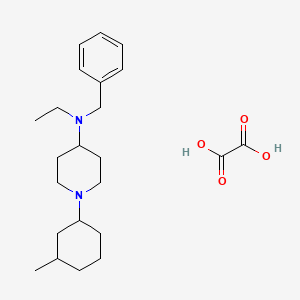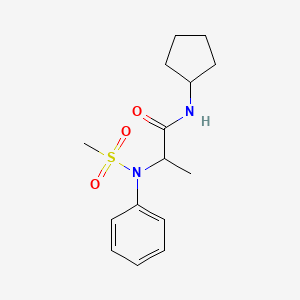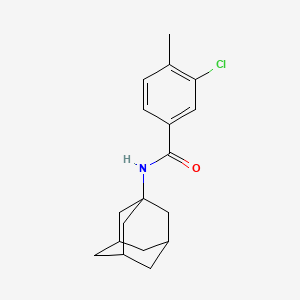![molecular formula C15H20N2O5 B3967828 N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine](/img/structure/B3967828.png)
N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine
Descripción general
Descripción
N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine, also known as EPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine is believed to exert its effects through the inhibition of enzymes involved in various cellular processes, including DNA synthesis, protein synthesis, and energy metabolism. This compound has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, and to disrupt mitochondrial function by inhibiting complex III of the electron transport chain.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, disrupt the cell cycle, and inhibit the growth of cancer cells. In neurodegenerative diseases, this compound has been shown to prevent protein aggregation and neuronal damage. This compound has also been shown to cross the blood-brain barrier and target specific cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine in lab experiments is its ability to cross the blood-brain barrier and target specific cells. However, this compound may also have limitations, such as toxicity and low solubility.
Direcciones Futuras
There are several future directions for research on N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine, including its potential applications in drug delivery systems, cancer therapy, and neurodegenerative diseases. This compound may also be studied for its potential to target specific cells and tissues, as well as its mechanism of action and biochemical and physiological effects. Additionally, further research may be conducted to optimize the synthesis method of this compound and to improve its solubility and toxicity profile.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and drug delivery systems. This compound exerts its effects through the inhibition of enzymes involved in various cellular processes, and has been shown to induce apoptosis, disrupt the cell cycle, and inhibit the growth of cancer cells. While this compound has advantages for lab experiments, such as its ability to cross the blood-brain barrier and target specific cells, it may also have limitations, such as toxicity and low solubility. Future research on this compound may focus on optimizing its synthesis method, improving its solubility and toxicity profile, and exploring its potential applications in targeted drug delivery systems.
Aplicaciones Científicas De Investigación
N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine has been studied for its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and drug delivery systems. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neurodegenerative diseases, this compound has been studied for its potential to prevent protein aggregation and neuronal damage. This compound has also been used as a building block for drug delivery systems due to its ability to cross the blood-brain barrier and target specific cells.
Propiedades
IUPAC Name |
4-amino-2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-2-22-11-5-3-10(4-6-11)13(18)7-8-17-12(15(20)21)9-14(16)19/h3-6,12,17H,2,7-9H2,1H3,(H2,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYWQBFLQXCLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC(CC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3967757.png)



![1-[1-(2-methylbenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3967788.png)
![2,6-dimethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967794.png)


![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3967816.png)
![1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine trifluoroacetate](/img/structure/B3967821.png)
![1-benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967824.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride](/img/structure/B3967837.png)
![1-(2-fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967868.png)